N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A core structure shared with the compound, known for its biological activity.
N-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: A derivative with different substituents, used in medicinal chemistry.
Uniqueness
N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct biological and chemical properties. These differences make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H26N4O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N,1-dibenzyl-3-cyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O/c1-2-21-15-22(26(31)27-16-18-9-5-3-6-10-18)23-24(20-13-14-20)29-30(25(23)28-21)17-19-11-7-4-8-12-19/h3-12,15,20H,2,13-14,16-17H2,1H3,(H,27,31) |
InChI Key |
CDUJTHLGQDFSQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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